molecular formula C15H16N2O2S B2837063 2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 727656-12-4

2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2837063
CAS No.: 727656-12-4
M. Wt: 288.37
InChI Key: ONRDKXUSZRGWHJ-UHFFFAOYSA-N
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Description

2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring fused with a cyclopentane ring, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene Ring: Starting with a cyclopentadiene derivative, the thiophene ring can be formed through a cyclization reaction with sulfur sources under acidic conditions.

    Amination: Introduction of the amino group can be achieved via nucleophilic substitution using ammonia or an amine derivative.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, often using carboxylic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methoxyphenyl Substitution: The methoxyphenyl group is typically introduced via electrophilic aromatic substitution or through a Suzuki coupling reaction using a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Catalyst Optimization: Using catalysts to improve reaction efficiency.

    Process Scaling: Adapting laboratory-scale reactions to industrial-scale production.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, boronic acids for Suzuki coupling.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions.

    Material Science: Used in the synthesis of conductive polymers and organic semiconductors.

Biology and Medicine

    Biological Probes: Used in the development of probes for biological imaging and diagnostics.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Electronics: Application in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene

Properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-10-5-2-4-9(8-10)17-15(18)13-11-6-3-7-12(11)20-14(13)16/h2,4-5,8H,3,6-7,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRDKXUSZRGWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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